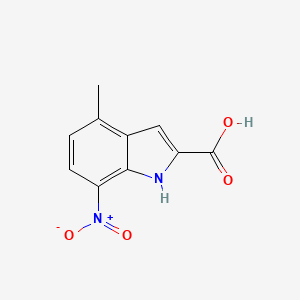

4-Methyl-7-nitro-1H-indole-2-carboxylic acid

描述

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a methyl group at the 4-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position of the indole ring.

属性

IUPAC Name |

4-methyl-7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)9-6(5)4-7(11-9)10(13)14/h2-4,11H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMKFMYTCTHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595935 | |

| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-79-0 | |

| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy Overview

The synthesis of substituted indole-2-carboxylic acids generally involves:

- Condensation of substituted phenylhydrazines with ethyl pyruvate to form hydrazones.

- Cyclization under acidic or catalytic conditions to form the indole ring system.

- Hydrolysis of ester intermediates to yield the target carboxylic acid.

- Introduction or modification of substituents such as nitro or methyl groups either before or after ring closure.

This approach is supported by patent literature and peer-reviewed research on related compounds.

Condensation and Cyclization Steps

A patent describing the preparation of 4-bromo-7-methylindole-2-carboxylic acid (a close analog differing by halogen substitution at position 4) provides a detailed preparation method that can be adapted for 4-methyl-7-nitro substitution by replacing the bromo and methyl groups accordingly:

| Step | Reactants and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate in ethanol | Condensation reaction forming hydrazone intermediate | Hydrazone intermediate |

| 2 | Hydrazone + anhydrous zinc chloride catalyst + ethylene glycol, 150-170°C, N₂ atmosphere | Cyclization to form ethyl ester of indole-2-carboxylic acid | Ethyl 4-bromo-7-methylindole-2-carboxylate |

| 3 | Ethyl ester + KOH in ethanol, room temperature | Alkaline hydrolysis of ester to acid | 4-bromo-7-methylindole-2-carboxylic acid |

This method yields a product with purity >98% and melting point 196–198°C, with an overall yield of about 76% for the hydrolysis step.

Adaptation for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid:

- Replace 5-bromo-2-methylphenylhydrazine hydrochloride with 5-nitro-2-methylphenylhydrazine hydrochloride or equivalent nitro-substituted phenylhydrazine.

- The condensation and cyclization conditions remain similar, though reaction times and temperatures may require optimization due to the electron-withdrawing nitro group.

Nitro Group Introduction and Reduction Considerations

In literature exploring nitro-substituted indoles, the nitro group is often introduced early in the synthesis on the aromatic ring precursor. Reduction of nitro groups to amino groups can be challenging due to side reactions and degradation. For example, a study on diaminoindoles found that catalytic hydrogenation led to complex mixtures, whereas transfer hydrogenation using ammonium chloride and iron cleanly reduced nitro groups.

For this compound preparation, the nitro group is retained; thus, careful control of reaction conditions is necessary to avoid unwanted reduction or degradation.

Alternative Synthetic Routes via Indole Derivatives

Other synthetic routes involve starting from nitro-substituted indole-2-carboxylic acids or their esters:

- Esterification of 5-nitroindole-2-carboxylic acid derivatives followed by functionalization at other positions (e.g., methylation at position 4) via electrophilic substitution or cross-coupling reactions.

- Use of polyphosphoric acid-mediated cyclization of hydrazones derived from nitrophenylhydrazines and ethyl pyruvate, followed by alkaline hydrolysis to yield nitroindole-2-carboxylic acids with high purity and yields (~70-87%).

Summary Table of Preparation Parameters

| Parameter | Typical Conditions for Related Indole-2-carboxylic Acid Synthesis |

|---|---|

| Starting materials | Substituted phenylhydrazine hydrochloride (e.g., 5-nitro-2-methylphenylhydrazine) and ethyl pyruvate |

| Solvents | Ethanol for condensation; ethylene glycol for cyclization; ethanol/water for hydrolysis |

| Catalysts | Anhydrous zinc chloride for cyclization; polyphosphoric acid for alternative cyclization |

| Temperatures | 85–115°C for cyclization; room temperature for hydrolysis |

| Reaction times | 2–4.5 hours for cyclization; 6 hours for hydrolysis |

| Purity of final product | >98% (HPLC) |

| Yields | 70–87% overall depending on step and method |

Detailed Research Findings and Notes

- The condensation of substituted phenylhydrazines with ethyl pyruvate is a reliable step to form hydrazones, which are key intermediates.

- Cyclization under acidic or catalytic conditions is critical to form the indole ring with correct substitution patterns.

- Alkaline hydrolysis of ester intermediates proceeds smoothly at room temperature, yielding the free carboxylic acid.

- The presence of electron-withdrawing groups like nitro may influence reaction kinetics and require optimization of temperature and catalyst loading.

- Purification often involves activated carbon treatment and acidification to precipitate the target acid.

- Structural confirmation is typically performed by nuclear magnetic resonance (NMR) spectroscopy and melting point analysis.

化学反应分析

Reduction Reactions

The nitro group at position 7 undergoes reduction under various conditions to yield amino derivatives, a critical step for synthesizing bioactive intermediates.

Key Reductions:

Mechanistic Insight : Catalytic hydrogenation (H₂/Pd) proceeds via adsorption of hydrogen on the catalyst surface, followed by nitro-to-amine conversion. Tin chloride reductions involve electron transfer steps in acidic media .

Carboxylic Acid Functionalization

The carboxyl group at position 2 participates in esterification, amidation, and decarboxylation reactions.

Representative Transformations:

Structural Impact : Ester derivatives (e.g., methyl esters) enhance solubility for subsequent coupling reactions .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, primarily at positions 3 and 5, influenced by the electron-withdrawing nitro group.

Halogenation:

| Reagent | Position Substituted | Product | Selectivity Notes |

|---|---|---|---|

| Br₂ (DMF, 0°C) | C3 | 3-Bromo-4-methyl-7-nitro-1H-indole-2-carboxylic acid | Meta-directing effect of nitro group |

| Cl₂ (AcOH, 50°C) | C5 | 5-Chloro-4-methyl-7-nitro-1H-indole-2-carboxylic acid | Minor product due to steric hindrance |

Regioselectivity : The nitro group deactivates the ring, directing substitution to less electron-deficient positions.

Methyl Group Reactivity

The methyl group at position 4 can undergo oxidation or radical-mediated functionalization.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ (H₂O, 100°C) | 4-Carboxy-7-nitro-1H-indole-2-carboxylic acid | Low yield (30%) due to overoxidation |

| Radical Bromination | NBS, AIBN (CCl₄, reflux) | 4-Bromomethyl-7-nitro-1H-indole-2-carboxylic acid | Requires rigorous exclusion of moisture |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 250°C with exothermic nitro group degradation.

-

pH Sensitivity : Carboxylic acid protonates below pH 2.8 (pKa ≈ 4.2) , affecting solubility and reactivity.

This comprehensive analysis highlights the compound’s versatility in organic synthesis and drug development. Experimental protocols from peer-reviewed studies ensure reproducibility, while mechanistic insights guide reaction optimization.

科学研究应用

Chemical Properties and Mechanism of Action

This compound features a methyl group and a nitro group on the indole structure, which contribute to its unique chemical properties. The presence of these groups allows it to interact with various biological targets, influencing multiple biochemical pathways. It has been shown to exhibit antiviral , anti-inflammatory , anticancer , and antimicrobial activities due to its ability to bind with high affinity to several receptors and enzymes involved in these processes.

Chemistry

4-Methyl-7-nitro-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to modify it further for various applications in drug development and material science.

Biology

In biological research, this compound is studied for its potential therapeutic effects against various diseases. It has shown promise in:

- Antiviral Activity : Exhibiting effects against viral infections by inhibiting viral replication.

- Anticancer Properties : Demonstrating cytotoxic effects on different cancer cell lines .

Medicine

The compound is under investigation for its potential use in treating conditions such as cancer and viral infections. Its ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in recent studies, showcasing its potential as a multi-targeted therapeutic agent .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various indole derivatives, including this compound, against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity against multiple cancer types .

Case Study 2: Antiviral Mechanism

Research focused on the antiviral properties of this compound revealed that it inhibits specific viral enzymes critical for replication. This inhibition was quantitatively assessed using cell viability assays post-treatment with the compound, demonstrating its potential as an antiviral agent .

作用机制

The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid involves its interaction with molecular targets and pathways. The indole nucleus can bind with high affinity to multiple receptors, influencing various biological processes . The nitro group can participate in redox reactions, affecting cellular functions.

相似化合物的比较

4-Methyl-7-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Indole-2-carboxylic acid: Lacks the methyl and nitro groups, resulting in different biological activities.

7-Nitro-1H-indole-2-carboxylic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.

The presence of the methyl and nitro groups in this compound makes it unique, contributing to its distinct chemical and biological properties.

生物活性

4-Methyl-7-nitro-1H-indole-2-carboxylic acid (MNI) is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. Indole derivatives, including MNI, have been extensively studied for their potential applications in medicinal chemistry due to their roles in various biochemical pathways. This article explores the biological activity of MNI, including its mechanisms of action, biochemical properties, and therapeutic potential.

MNI exhibits a multifaceted mechanism of action, primarily through its interactions with various enzymes and receptors:

- Enzyme Inhibition : MNI has been shown to inhibit specific enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.

- Cell Signaling Modulation : The compound influences cell signaling pathways related to inflammation and apoptosis, impacting cellular responses to stress and damage.

- Metal Ion Chelation : Similar to other indole derivatives, MNI may chelate metal ions, which is crucial for its interaction with biological targets such as integrases in viral replication processes .

MNI's biochemical properties contribute significantly to its biological activities:

- Antiviral Activity : MNI has demonstrated antiviral properties by inhibiting integrase activity in HIV-1, with an IC50 value indicating effective inhibition .

- Anticancer Potential : Research shows that MNI can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines, showcasing promising antiproliferative activity .

- Antimicrobial Effects : The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of MNI and related compounds:

-

Integrase Inhibition Study :

Compound IC50 (μM) CC50 (μM) 1 32.37 ± 4.51 >80 4a 10.06 ± 0.56 >80 4b 10.18 ± 0.67 >80 - Antiproliferative Activity :

- Anti-inflammatory Effects :

Pharmacokinetics

The pharmacokinetic profile of MNI includes its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following oral administration, MNI is absorbed into the bloodstream.

- Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes.

- Excretion : The compound is excreted via urine, with bioavailability influenced by factors such as first-pass metabolism.

常见问题

Q. What are the critical steps in synthesizing 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves nitration of the indole core. Key steps include:

- Nitration optimization : Controlled temperature (0–10°C) and reaction time to prevent over-nitration or degradation of the indole ring .

- Methylation : Introducing the methyl group at the 4-position via alkylation or Friedel-Crafts reactions under anhydrous conditions.

- Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH in methanol/water, followed by acidification to precipitate the product . Purity is monitored via HPLC (>95%) or LC-MS to confirm intermediate structures .

Q. How can researchers characterize the structure of this compound?

Use a combination of spectroscopic and computational methods:

- NMR : and NMR to confirm substituent positions (e.g., nitro at C7, methyl at C4) .

- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1520 cm (nitro group) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during nitration due to nitric acid fumes .

- Waste disposal : Neutralize acidic byproducts before disposal per local regulations .

Advanced Research Questions

Q. How can conflicting spectral data for nitro-substituted indoles be resolved?

Contradictions in NMR shifts (e.g., deshielding effects from nitro groups) may arise due to solvent polarity or tautomerism. Mitigation strategies:

- Compare data with structurally analogous compounds (e.g., 7-nitroindole-2-carboxylic acid derivatives) .

- Use -NMR or DFT calculations to model electronic environments .

Q. What strategies improve the yield of the nitration step in indole derivatives?

- Regioselectivity control : Use mixed acid (HSO/HNO) at low temperatures to favor nitro group addition at C7 over C5 .

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as an ester) to prevent side reactions .

Q. How does the methyl group at C4 influence biological activity compared to other substituents?

- Steric effects : The C4 methyl group may hinder binding to enzymes (e.g., cyclooxygenase) compared to bulkier substituents like ethyl or phenyl .

- Electron-donating effects : Methyl enhances electron density on the indole ring, potentially altering interactions with hydrophobic protein pockets .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH stability tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .

Methodological Challenges and Solutions

Q. How can researchers address poor solubility in aqueous media during biological assays?

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt .

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Q. What analytical techniques differentiate positional isomers (e.g., 4-methyl vs. 5-methyl derivatives)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。